N-(4-iodophenyl)-4-(trifluoromethyl)benzamide

Crystal Engineering Halogen Bonding Solid-State Chemistry

This benzamide offers a unique halogen bond donor-acceptor profile (iodo/CF3) for supramolecular chemistry and CNS drug fragment design (XLogP3 4.2). Its para-iodo moiety enables radioiodination for SPECT imaging or heavy-atom crystallography. The specific electronic effects of iodine cannot be replicated by Br/Cl analogs, making this compound essential for precise solid-state interaction studies and cross-coupling elaboration.

Molecular Formula C14H9F3INO
Molecular Weight 391.13 g/mol
Cat. No. B310747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-4-(trifluoromethyl)benzamide
Molecular FormulaC14H9F3INO
Molecular Weight391.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)C(F)(F)F
InChIInChI=1S/C14H9F3INO/c15-14(16,17)10-3-1-9(2-4-10)13(20)19-12-7-5-11(18)6-8-12/h1-8H,(H,19,20)
InChIKeyVTVLWVLMDYRPGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Iodophenyl)-4-(trifluoromethyl)benzamide: A Halogenated Benzamide Building Block for Chemical Probe Development


N-(4-iodophenyl)-4-(trifluoromethyl)benzamide (CAS 331627-99-7) is a benzamide derivative characterized by a 4-iodophenyl group and a para-trifluoromethyl substituent on the benzoyl ring [1]. It is primarily utilized as a research compound and chemical building block in medicinal chemistry, with a molecular weight of 391.13 g/mol and a computed XLogP3 of 4.2, indicating significant lipophilicity [1].

The Inadequacy of Simple Benzamide Substitution: The Consequence of Iodine and Trifluoromethyl Substitution on N-(4-Iodophenyl)-4-(trifluoromethyl)benzamide's Properties


The specific combination of the heavy iodine atom and the electron-withdrawing trifluoromethyl group in N-(4-iodophenyl)-4-(trifluoromethyl)benzamide imparts a unique physicochemical and structural profile that is not replicated by other halogen or non-halogenated benzamide analogs [1]. Substituting the iodine with chlorine or bromine, or altering the position of the trifluoromethyl group, leads to significant differences in crystal packing and intermolecular interaction energetics due to changes in halogen bond strength and molecular geometry [2]. This establishes that procurement of this specific compound is necessary for experiments where these precise solid-state properties or the unique reactivity of the iodoaryl moiety are critical parameters [2].

Quantitative Differentiators of N-(4-Iodophenyl)-4-(trifluoromethyl)benzamide: Key Data for Scientific Selection


Crystal Packing Isostructurality and Intermolecular Interaction Energy with Halogen Analogs

The compound exhibits distinct crystal packing behavior compared to its chloro- and bromo- analogs. A systematic crystallographic study of 23 benzamides revealed that while the series exhibits isostructurality, the specific halogen (I vs. Br vs. Cl) dictates the nature, energetics, and topological properties of intermolecular interactions, such as C—I⋯O, C—I⋯π, and I⋯I contacts [1]. The iodine derivative participates in unique halogen bonding patterns not possible with the lighter halogens, influencing supramolecular synthon formation [1].

Crystal Engineering Halogen Bonding Solid-State Chemistry

Lipophilicity (XLogP3) as a Key Drug-Likeness Parameter

The compound has a computed partition coefficient (XLogP3) of 4.2 [1]. This value indicates a high degree of lipophilicity, which is a critical parameter governing membrane permeability, solubility, and metabolic stability in a drug discovery context. A lipophilic benzamide scaffold is often a starting point for optimization, and the 4.2 XLogP3 value places it in a range that may be suitable for passive diffusion across cell membranes but may also carry potential solubility challenges [1].

Medicinal Chemistry ADME/Tox Physicochemical Properties

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA)

The compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), along with a topological polar surface area (TPSA) of 29.1 Ų [1]. These values are important for predicting oral bioavailability and blood-brain barrier penetration. A TPSA below 140 Ų is generally favorable for oral absorption [1]. The single HBD from the amide NH and the limited TPSA suggest this compound may possess favorable membrane permeability characteristics for a molecule of its size [1].

Drug Design Medicinal Chemistry Bioavailability

Primary Scientific Applications for N-(4-Iodophenyl)-4-(trifluoromethyl)benzamide


Solid-State and Crystal Engineering Studies

This compound is a valuable subject for research into halogen bonding and supramolecular synthon formation in the solid state. Its single-crystal X-ray diffraction structure and associated electron density data provide a quantitative benchmark for understanding the unique interactions of a heavy halogen (iodine) with a strong electron-withdrawing group (-CF₃) in a common benzamide framework [1].

Medicinal Chemistry Scaffold and Fragment-Based Drug Discovery

As a lipophilic benzamide fragment (XLogP3 = 4.2) with a low TPSA (29.1 Ų), it serves as a useful starting point for the design of kinase inhibitors or other central nervous system (CNS)-penetrant compounds where the iodo group can be exploited for further chemical elaboration via cross-coupling reactions or as a heavy atom for X-ray crystallography [1][2].

Development of Radiolabeled Probes or Imaging Agents

The presence of the iodine atom at the para position of the aniline ring makes this compound a potential precursor for the synthesis of radioiodinated probes, particularly for SPECT imaging. The iodine can be readily exchanged for radioactive iodine isotopes (e.g., ¹²³I or ¹²⁵I) via isotopic exchange or other synthetic routes, enabling in vivo tracking and biodistribution studies [2].

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